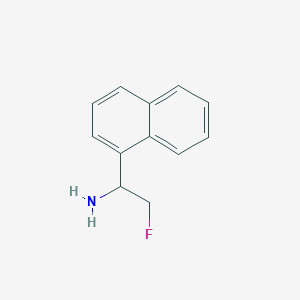

2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

929972-46-3 |

|---|---|

Molecular Formula |

C12H12FN |

Molecular Weight |

189.23 g/mol |

IUPAC Name |

2-fluoro-1-naphthalen-1-ylethanamine |

InChI |

InChI=1S/C12H12FN/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2 |

InChI Key |

BKSFMRCTZMLCGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CF)N |

Origin of Product |

United States |

Historical Perspective on Naphthalene Derived Amines and Their Research Relevance

The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, has long been a privileged structure in medicinal chemistry. ekb.eg Its rigid and lipophilic nature provides a platform for the spatial orientation of functional groups, enabling effective interactions with biological targets. ekb.eg A multitude of naphthalene-containing compounds have been developed and approved as drugs, exhibiting a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties. ekb.eg

Naphthalene-derived amines, in particular, have been a focus of significant research. The introduction of an amine group to the naphthalene ring system provides a handle for further functionalization and a key point of interaction with biological macromolecules. Research has demonstrated that these compounds can act as potent inhibitors of various enzymes and modulators of receptor activity. For example, derivatives of 1-naphthylethylamine have been investigated as potent antiviral agents and as components of potential treatments for neurodegenerative diseases. researchgate.netnih.gov

Rationale for Investigating 2 Fluoro 1 Naphthalen 1 Yl Ethan 1 Amine

General Retrosynthetic Analysis and Key Synthetic Intermediates

A retrosynthetic analysis of this compound suggests several strategic disconnections to identify plausible starting materials and key intermediates. The primary disconnections target the C-N and C-F bonds, leading to practical and convergent synthetic routes.

A common approach involves the late-stage formation of the C-N bond via reductive amination. This pathway disconnects the target molecule to 2-fluoro-1-(naphthalen-1-yl)ethan-1-one (a β-fluoroketone) and an amine source, such as ammonia (B1221849). The β-fluoroketone itself can be synthesized from a precursor like 1-(naphthalen-1-yl)ethan-1-one through α-fluorination.

Alternatively, the C-F bond can be formed from a precursor containing a suitable leaving group. This route disconnects the target molecule to 2-hydroxy-1-(naphthalen-1-yl)ethan-1-amine , a β-amino alcohol. The hydroxyl group in this intermediate can be activated (e.g., as a tosylate or mesylate) and subsequently displaced by a nucleophilic fluoride (B91410) source.

A third strategy focuses on building the carbon skeleton with the fluorine atom already in place. This could involve an organocatalytic approach starting from simpler precursors like 1-naphthaldehyde. nih.gov

These analyses identify the following key intermediates:

1-(Naphthalen-1-yl)ethan-1-one: A readily available starting material for building the carbon backbone.

2-Fluoro-1-(naphthalen-1-yl)ethan-1-one: A key β-fluoroketone intermediate for subsequent amination.

2-Hydroxy-1-(naphthalen-1-yl)ethan-1-amine: A β-amino alcohol precursor for nucleophilic fluorination.

1-Naphthaldehyde: A precursor for asymmetric C-C bond-forming reactions.

Approaches to Introducing the Fluorine Atom

The incorporation of a fluorine atom at the C2 position of the 1-(naphthalen-1-yl)ethan-1-amine backbone can be achieved through either electrophilic or nucleophilic fluorination strategies, each with distinct advantages and precursor requirements.

Electrophilic fluorination is a powerful method for forming C-F bonds, typically by reacting an enolate or enol equivalent with an electrophilic fluorine source ("F+"). For the synthesis of this compound, this strategy is most effectively applied to a ketone precursor.

The synthesis begins with a suitable carbonyl compound, such as an N-protected 2-amino-1-(naphthalen-1-yl)ethan-1-one. This β-amino ketone can be treated with a base to generate an enolate, which is then quenched with an electrophilic N-F reagent. The most common and effective reagent for this transformation is Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.govwikipedia.org This reagent is known for its high reactivity, stability, and ease of handling. wikipedia.orgresearchgate.net The reaction selectively installs a fluorine atom at the α-position of the ketone. nih.govacs.org Subsequent deprotection and reduction of the carbonyl group yield the desired β-fluoroamine.

| Precursor Type | Fluorinating Agent | Typical Conditions | Outcome |

| β-Ketoester / β-Diketone | Selectfluor | Base (e.g., NaH, CsF), Solvent (e.g., MeCN, DMF) | α-Monofluorination or α,α-difluorination acs.orgorganic-chemistry.org |

| Silyl Enol Ether | Selectfluor | Aprotic solvent (e.g., CH2Cl2, MeCN), RT | α-Fluoroketone organic-chemistry.org |

| β-Amino Ketone (N-protected) | Selectfluor | Base, Aprotic Solvent | α-Fluoro-β-amino ketone |

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F-). This SN2-type reaction is a cornerstone of fluorination chemistry and offers a reliable pathway to β-fluoroamines from β-amino alcohols. ucla.eduucla.edunih.gov

The synthesis typically starts with a precursor like N-protected 2-amino-1-(naphthalen-1-yl)ethan-1-ol. The hydroxyl group is first converted into a good leaving group, such as a tosylate, mesylate, or triflate, by reacting it with the corresponding sulfonyl chloride. This activated intermediate is then treated with a nucleophilic fluoride source. A variety of fluoride reagents can be employed, including alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst, or ammonium (B1175870) fluorides like tetrabutylammonium (B224687) fluoride (TBAF). acs.org The fluoride ion displaces the sulfonate ester with inversion of configuration, affording the N-protected this compound. A final deprotection step yields the target compound.

| Precursor | Activating Reagent | Fluoride Source | Typical Conditions |

| β-Amino Alcohol | TsCl, MsCl, or Tf2O | KF, CsF | High temperature, polar aprotic solvent |

| β-Amino Alcohol | TsCl, MsCl, or Tf2O | TBAF | THF, Room temperature to reflux |

| Aziridine | HF-Pyridine, DBN·(HF)x | Amine-HF complexes | Diastereoselective ring-opening ucla.edu |

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure forms of the title compound requires precise control over the stereocenter at the C1 position. This is typically achieved through asymmetric catalysis, which can establish the chiral center during the formation of a key C-N or C-C bond.

Asymmetric catalysis provides the most efficient route to enantiopure amines, avoiding the need for chiral auxiliaries or classical resolution. chemdad.comgoogle.com For this target molecule, key strategies include the asymmetric reductive amination of a ketone precursor or asymmetric additions to an imine.

Asymmetric Reductive Amination (ARA) is a highly effective method that combines a ketone, an amine, and a reducing agent in a one-pot reaction catalyzed by a chiral transition metal complex. nih.govacs.orgnih.govresearchgate.net The synthesis of an enantiopure 1-(naphthalen-1-yl)amine derivative has been achieved via asymmetric hydrogenation of an imine or oxime precursor using chiral ruthenium catalysts. google.com Applying this logic, 2-fluoro-1-(naphthalen-1-yl)ethan-1-one can be reacted with ammonia in the presence of a chiral catalyst (e.g., based on Iridium or Ruthenium) and a hydrogen source (e.g., H2 or a hydride donor) to directly yield the enantiopure β-fluoroamine. nih.govresearchgate.net

Alternatively, biocatalysis using transaminases (TAs) or imine reductases (IREDs) offers a green and highly selective method. nih.govfrontiersin.orgmdpi.com A suitable ω-transaminase could catalyze the asymmetric amination of 2-fluoro-1-(naphthalen-1-yl)ethan-1-one using an amino donor like isopropylamine, directly affording the chiral product with high enantiomeric excess. mdpi.com

Chiral organocatalysis, which uses small, metal-free organic molecules to induce stereoselectivity, has emerged as a powerful tool in asymmetric synthesis. nih.govunits.it One of the most relevant applications for this synthesis is the asymmetric Mannich reaction. unibo.itrsc.orgresearchgate.netresearchgate.net

A plausible organocatalytic route to the chiral backbone of this compound involves a three-component Mannich reaction. This reaction would couple 1-naphthaldehyde, a suitable amine (e.g., p-anisidine), and a C2-synthon (e.g., an aldehyde or ketone) in the presence of a chiral organocatalyst, such as a proline derivative or a chiral phosphoric acid. nih.govresearchgate.net For example, an asymmetric α-fluorination of an aldehyde, catalyzed by a chiral imidazolidinone, can produce a chiral α-fluoroaldehyde. nih.gov This intermediate, while configurationally unstable, can be immediately subjected to reductive amination to furnish the desired chiral β-fluoroamine. nih.govnih.gov This approach establishes the stereocenter at C1 while simultaneously incorporating the C2-fluoro-ethyl moiety.

| Catalytic System | Reaction Type | Key Transformation | Stereochemical Outcome |

| Chiral Ru or Ir Complex | Asymmetric Reductive Amination | Ketone + NH3 + H2 → Chiral Amine | High yield and enantioselectivity (>95% ee) google.comnih.gov |

| Transaminase (Biocatalyst) | Asymmetric Amination | Ketone + Amino Donor → Chiral Amine | Excellent enantioselectivity (>99% ee) mdpi.com |

| Chiral Imidazolidinone | α-Fluorination / Reductive Amination | Aldehyde + NFSI → α-Fluoroaldehyde → β-Fluoroamine | High enantioselectivity (90-98% ee) nih.govnih.gov |

| Chiral Phosphoric Acid | Mannich Reaction | Aldehyde + Amine + Ketone → β-Amino Ketone | Sets relative and absolute stereochemistry researchgate.net |

Asymmetric Catalysis in C-N and C-C Bond Formation.

Transition Metal-Catalyzed Asymmetric Hydrogenation or Aminationsigmaaldrich.com

Transition metal-catalyzed asymmetric hydrogenation (AH) is a premier method for producing chiral amines from prochiral precursors like imines, enamines, or ketones. nih.gov This technique involves the use of a chiral catalyst, typically composed of a transition metal (e.g., Rhodium, Ruthenium, or Iridium) complexed with a chiral ligand. For the synthesis of this compound, the most direct route would be the asymmetric hydrogenation of the corresponding precursor, 2-fluoro-1-(naphthalen-1-yl)ethanone.

The process involves the ketone coordinating to the chiral metal catalyst, followed by the stereoselective addition of hydrogen. The chiral ligand creates a sterically and electronically biased environment, forcing the hydrogen to add to one face of the carbonyl group preferentially, resulting in a high enantiomeric excess (ee) of one enantiomer of the desired amine.

Table 1: Representative Conditions for Asymmetric Hydrogenation

| Catalyst Precursor | Chiral Ligand | Substrate | Pressure (H₂) | Solvent | Temp (°C) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|---|

| [Rh(COD)₂]BF₄ | (R,R)-f-Binaphane | Prochiral Ketone | 10-50 atm | Methanol (B129727) | 25-50 | >95% |

| [RuCl₂(p-cymene)]₂ | (S)-Xyl-PhanePhos | Prochiral Ketone | 20-80 atm | Toluene | 40-60 | >97% |

This table presents typical conditions and expected outcomes for the asymmetric hydrogenation of prochiral ketones/imines to chiral amines, applicable to the synthesis of this compound.

Chiral Auxiliary-Based Methodologies for Diastereoselective Synthesisosi.lvnih.govsci-hub.seresearchgate.net

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. nih.gov After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. This methodology transforms an enantioselective reaction into a diastereoselective one, as the chiral auxiliary provides a fixed stereocenter that influences the formation of a new one.

For the synthesis of this compound, a common approach involves condensing the precursor ketone with a chiral amine auxiliary, such as (R)- or (S)-tert-butanesulfinamide, to form an N-sulfinylketimine. The subsequent reduction of the C=N bond is directed by the bulky tert-butylsulfinyl group, leading to the formation of one diastereomer in high excess. The final step involves the acidic hydrolysis of the sulfinamide group to yield the enantiopure primary amine. nih.gov Other notable auxiliaries include pseudoephenamine and various oxazolidinones. mdpi.comresearchgate.net

Table 2: Common Chiral Auxiliaries and Their Application

| Chiral Auxiliary | Intermediate Formed | Key Reaction Step | Diastereomeric Ratio (d.r.) | Auxiliary Removal |

|---|---|---|---|---|

| (R)-tert-Butanesulfinamide | N-Sulfinylketimine | Diastereoselective Reduction | >95:5 | Acid Hydrolysis (HCl) |

| (1S,2S)-Pseudoephenamine | Chiral Amide | Diastereoselective Alkylation | >98:2 | Acid/Base Hydrolysis |

This table illustrates the principles of chiral auxiliary-based synthesis, a methodology applicable to creating the stereocenters in this compound.

Biocatalytic Approaches for Enantioselective Production

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild, environmentally friendly conditions. nih.gov For the production of chiral amines, transaminases (TAs) and ketoreductases (KREDs) are particularly powerful. An (R)- or (S)-selective transaminase can directly convert a prochiral ketone, such as 2-fluoro-1-(naphthalen-1-yl)ethanone, into the corresponding enantiopure amine.

This process, known as asymmetric reductive amination, uses an amine donor (often isopropylamine) and a catalytic amount of pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. The enzyme's active site is exquisitely shaped to bind the substrate in a specific orientation, ensuring the addition of the amino group to only one face of the ketone, resulting in nearly perfect enantioselectivity (>99.5% ee). nih.gov Modern techniques like directed evolution can be used to engineer enzymes with enhanced activity and stability for specific non-natural substrates.

Table 3: Comparison of Biocatalytic Methods for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Substrate | Co-substrate/Cofactor | Typical ee |

|---|---|---|---|---|

| Transaminase (TA) | Asymmetric Reductive Amination | Ketone | Amine Donor, PLP | >99.5% |

| Ketoreductase (KRED) | Asymmetric Reduction | Ketone | Isopropanol, NAD(P)H | >99% |

This table outlines biocatalytic strategies that offer a green and highly selective route to enantiopure this compound.

Chromatographic Separation Techniques for Enantiomers and Diastereomersosi.lvnih.govsci-hub.seresearchgate.net

When a synthetic route produces a mixture of stereoisomers (a racemic mixture of enantiomers or a set of diastereomers), chromatographic separation is essential for isolating the desired pure compound. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective method for this purpose. researchgate.net

CSPs are made of a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). Enantiomers interact differently with the chiral selector, leading to different retention times and thus enabling their separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and show broad applicability for separating various classes of chiral compounds, including amines. The choice of mobile phase (a mixture of solvents like n-hexane and isopropanol) and additives is critical for optimizing the separation.

Table 4: Common Chiral Stationary Phases (CSPs) for HPLC Separation

| CSP Type | Chiral Selector | Typical Mobile Phase | Application |

|---|---|---|---|

| Polysaccharide-Based | Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol | Broad-spectrum enantioseparation of amines, acids, etc. |

| Cyclodextrin-Based | β-Cyclodextrin derivatives | Acetonitrile (B52724)/Buffer | Inclusion complexation-based separation |

This table summarizes key chromatographic technologies used for the analytical and preparative-scale separation of the stereoisomers of this compound.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions is crucial for developing a synthetic pathway that is efficient, scalable, and economically viable. This involves systematically varying parameters such as temperature, solvent, catalyst loading, substrate concentration, and reaction time to maximize the yield and stereoselectivity of the desired product.

For instance, in a transition metal-catalyzed hydrogenation, lowering the catalyst loading reduces costs, but may require higher pressures or longer reaction times. Solvent choice can dramatically affect both solubility and catalyst activity. In biocatalytic reactions, pH, temperature, and substrate concentration must be carefully controlled to maintain enzyme stability and activity. The optimization process often employs Design of Experiments (DoE) methodologies to efficiently explore the parameter space and identify the optimal conditions for producing this compound with high yield and purity.

Table 5: Key Parameters for Optimization in Synthesis

| Parameter | Influence On | Typical Optimization Strategy |

|---|---|---|

| Temperature | Reaction Rate, Selectivity, Stability | Screening a range (e.g., 0 °C to 80 °C) |

| Solvent | Solubility, Catalyst Activity, Polarity | Testing a panel of solvents (e.g., Toluene, THF, DCM, Methanol) |

| Catalyst Loading | Cost, Reaction Time, Turnover Number | Reducing loading stepwise (e.g., from 1 mol% to 0.1 mol%) |

| Concentration | Reaction Rate, Byproduct Formation | Varying substrate molarity |

This table highlights critical factors that must be fine-tuned to achieve an efficient and high-yielding synthesis of this compound.

Spectroscopic Methods for Confirming Molecular Structure

Spectroscopic analysis provides the primary evidence for deducing the molecular framework of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) each offer unique and complementary information to build a complete picture of the molecular structure.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides definitive structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and connectivity of hydrogen atoms. The aromatic protons on the naphthalene ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, exhibiting complex splitting patterns due to coupling with neighboring protons. oregonstate.edu The benzylic proton (CH-N) would likely resonate as a multiplet further upfield, its chemical shift influenced by the adjacent aromatic ring and the amine group. The two protons of the fluorinated methylene (B1212753) group (-CH₂F) are diastereotopic and would appear as a complex multiplet, further split by the adjacent fluorine atom (²JHF coupling) and the benzylic proton (³JHH coupling). The amine (-NH₂) protons often appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The naphthalene ring would show multiple signals in the aromatic region (approximately 110-140 ppm). chemicalbook.com The benzylic carbon (CH-N) would appear in the aliphatic region, typically between 50-70 ppm. A key feature would be the signal for the fluorinated methylene carbon (-CH₂F), which would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. This distinct splitting pattern is a strong confirmation of the C-F bond's presence.

¹⁹F NMR Spectroscopy: With a natural abundance of 100% and a wide chemical shift range, ¹⁹F NMR is highly sensitive and provides an unambiguous signal for the fluorine atom. chemrxiv.orgnih.gov For this molecule, a single fluorine environment would result in a multiplet signal, split by the two adjacent methylene protons (²JHF coupling). The precise chemical shift provides information about the electronic environment of the fluorine atom. nih.gov

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | Naphthalene-H | ~7.0 - 9.0 | Multiplets (m) |

| ¹H | CH-N | ~4.5 - 5.5 | Multiplet (m) |

| ¹H | CH₂F | ~4.0 - 5.0 | Doublet of triplets (dt) or complex multiplet |

| ¹H | NH₂ | Variable | Broad singlet (br s) |

| ¹³C | Naphthalene-C | ~110 - 140 | Multiple signals |

| ¹³C | CH-N | ~50 - 70 | Doublet (d) due to C-F coupling |

| ¹³C | CH₂F | ~80 - 95 | Doublet (d) with large ¹JCF |

| ¹⁹F | -CH₂F | Variable | Triplet (t) or doublet of doublets (dd) |

Utility of Mass Spectrometry (MS) in Molecular Formula Verification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the molecular formula of a new compound with high precision.

For this compound (C₁₂H₁₂FN), the calculated monoisotopic mass is 189.09538 Da. uni.lu In an HRMS experiment, the experimentally measured mass of the molecular ion (e.g., [M+H]⁺ at m/z 190.10266) would be compared to the calculated value. uni.lu An agreement within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition, distinguishing it from other potential formulas with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the connectivity of the naphthyl and fluoroethylamino moieties.

| Adduct Ion | Calculated m/z |

|---|---|

| [M]⁺ | 189.09483 |

| [M+H]⁺ | 190.10266 |

| [M+Na]⁺ | 212.08460 |

| [M+K]⁺ | 228.05854 |

Data sourced from predicted values. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. nist.gov Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the naphthalene aromatic ring would be observed in the 1500-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1000-1200 cm⁻¹ range. A crucial band for this molecule would be the C-F stretch, which is typically strong and found in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. mdpi.com The aromatic C=C stretching modes of the naphthalene ring are typically strong in the Raman spectrum. nih.gov This technique can be especially useful for confirming the carbon skeleton and is less susceptible to interference from water, making it suitable for analysis in aqueous media.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1500 - 1600 | IR, Raman (strong) |

| N-H Bend (Amine) | 1590 - 1650 | IR |

| C-F Stretch | 1000 - 1400 | IR (strong) |

| C-N Stretch | 1000 - 1200 | IR |

Absolute Configuration Determination and Enantiomeric Excess Measurement

As this compound possesses a stereocenter at the carbon atom bonded to the naphthalene ring and the amine group, it can exist as a pair of enantiomers. Determining the absolute configuration (R or S) and the enantiomeric purity (enantiomeric excess, ee) is a critical aspect of its characterization.

X-ray Diffraction Crystallography for Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. This technique maps the electron density of the atoms in the crystal lattice, providing a precise three-dimensional model of the molecule. researchgate.net

By solving the crystal structure, it is possible to determine the exact spatial arrangement of the atoms, bond lengths, bond angles, and torsional angles. For absolute configuration determination, the anomalous dispersion of X-rays by the atoms in the crystal is measured, which allows for the unambiguous assignment of the R or S configuration at the chiral center. researchgate.net Furthermore, X-ray crystallography reveals information about intermolecular interactions, such as hydrogen bonding involving the amine group, and the packing of molecules in the solid state. researchgate.net While no specific crystal structure for the title compound is publicly available, data for related structures like (+)-1-(1-Naphthyl)ethylamine exist, demonstrating the utility of this method for the compound class. nih.gov

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotation

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. They are essential non-destructive methods for determining stereochemical properties in solution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum, a plot of differential absorption (Δε) versus wavelength, is unique for each enantiomer, being equal in magnitude but opposite in sign. The naphthalene ring acts as a chromophore, and its electronic transitions will give rise to characteristic CD signals, known as Cotton effects. The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the groups around the chiral center. nist.gov By comparing the experimental CD spectrum to spectra predicted by theoretical calculations or to the spectra of known analogs, the absolute configuration can be confidently assigned. nist.govutexas.edu

Optical Rotation: Optical rotation is the measurement of the angle to which a chiral compound in solution rotates the plane of plane-polarized light. Enantiomers rotate light by equal amounts but in opposite directions, designated as dextrorotatory (+) or levorotatory (-). The specific rotation, [α], is a characteristic physical property of a chiral compound. While optical rotation can confirm the optical activity of a sample, it is often difficult to predict the absolute configuration from the sign of rotation alone without reference to an established standard. However, it is a primary method for determining the enantiomeric excess (ee) of a sample by comparing its measured specific rotation to the specific rotation of the pure enantiomer. researchgate.net

Advanced Chiral Chromatographic Techniques for Purity Assessment

The stereochemical configuration of this compound is a critical determinant of its pharmacological and toxicological profile. Consequently, the development and validation of robust analytical methods for the accurate assessment of its enantiomeric purity are of paramount importance. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering high resolution and sensitivity for the separation and quantification of enantiomers. americanpharmaceuticalreview.com

The analytical strategy for assessing the enantiomeric purity of this compound is conceptually based on established methods for structurally analogous aromatic amines, such as 1-(1-Naphthyl)ethylamine. sigmaaldrich.comsigmaaldrich.com The presence of the naphthalene moiety and the primary amine group are key structural features that guide the selection of an appropriate chiral stationary phase and mobile phase conditions to achieve optimal enantiomeric recognition and separation.

A hypothetical, yet scientifically grounded, chiral HPLC method for the enantiomeric purity assessment of this compound has been developed. This method utilizes a macrocyclic glycopeptide-based chiral stationary phase, which is known to be effective for the separation of a wide range of chiral amines through a combination of hydrogen bonding, π-π interactions, and steric hindrance. sigmaaldrich.comsigmaaldrich.com

The selection of the mobile phase is critical for achieving the desired separation. A polar organic mobile phase, consisting of a mixture of methanol and an ammonium acetate (B1210297) buffer, is employed. The organic modifier influences the retention and elution of the enantiomers, while the salt additive can improve peak shape and resolution by minimizing ionic interactions with the stationary phase. sigmaaldrich.comsigmaaldrich.com

Hypothetical Chiral HPLC Method Parameters:

| Parameter | Value |

| Column | Astec® CHIROBIOTIC® V2 |

| Particle Size | 5 µm |

| Dimensions | 25 cm x 4.6 mm |

| Mobile Phase | Methanol / 20 mM Ammonium Acetate (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

| Injection Volume | 5 µL |

| Sample Concentration | 1 mg/mL in Methanol |

Under these conditions, the enantiomers of this compound are expected to be well-resolved, allowing for accurate quantification of the enantiomeric excess (e.e.). The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times.

Expected Chromatographic Results:

| Enantiomer | Retention Time (min) |

| (R)-2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine | 8.5 |

| (S)-2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine | 10.2 |

The resolution of the two enantiomeric peaks is a key measure of the effectiveness of the separation. A resolution value (Rs) of greater than 1.5 is generally considered to indicate baseline separation, which is essential for accurate quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.

Calculated Purity Assessment Parameters:

| Parameter | Value |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (e.e.) | > 99% |

The development of such advanced chiral chromatographic techniques is indispensable for the quality control of this compound, ensuring that the final product meets the stringent purity requirements for its intended applications. These methods are crucial throughout the research and development process, from monitoring the stereochemical outcome of asymmetric syntheses to the quality assessment of the final active pharmaceutical ingredient.

Computational and Theoretical Studies on 2 Fluoro 1 Naphthalen 1 Yl Ethan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are essential for determining the fundamental electronic structure and three-dimensional geometry of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine. These methods model the molecule at the electronic level to predict its properties from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is widely applied to molecules like this compound to determine optimized geometries, electronic states, and other molecular properties. researchgate.net Functionals such as B3LYP, often paired with basis sets like 6-31G(d,p), are commonly used to model the structure and vibrational frequencies of naphthalene (B1677914) derivatives. researchgate.netresearchgate.net

For this specific molecule, DFT calculations would focus on optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy structure. Key parameters such as the C-F, C-N, and various C-C bond lengths within the naphthalene ring would be determined. The theory also allows for the calculation of electronic properties like ionization potential, electron affinity, and the HOMO-LUMO energy gap, which are crucial for understanding the molecule's reactivity. nih.gov

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations

The following table represents typical parameters that would be obtained for this compound using a DFT method like B3LYP/6-31G(d,p).

| Parameter | Predicted Value |

| C-F Bond Length | ~1.39 Å |

| C-N Bond Length | ~1.47 Å |

| N-H Bond Length | ~1.01 Å |

| C-C (ethyl chain) | ~1.53 Å |

| ∠ F-C-C | ~109.5° |

| ∠ C-C-N | ~110.0° |

| Naphthalene Ring C-C | 1.37–1.43 Å |

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2) are used to perform high-accuracy calculations, particularly for conformational analysis. researchgate.netnih.gov For molecules with flexible side chains, such as this compound, ab initio calculations can predict the relative stabilities of different rotational isomers (rotamers). researchgate.net These calculations are crucial for understanding the potential energy surface of the molecule and identifying the most stable conformations. nih.gov

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, the key rotational bonds are the C-C bond of the ethylamine (B1201723) side chain and the C-N bond. Rotation around these bonds gives rise to various conformers, such as staggered and eclipsed forms. youtube.com

Computational methods are used to calculate the energy of these different conformations to identify the local and global energy minima. lumenlearning.com The most stable conformer, or ground-state conformation, corresponds to the global energy minimum. For similar amino alcohol derivatives of tetralin, studies have shown that conformations can be stabilized by intramolecular hydrogen bonding, with certain groups preferring pseudoaxial or pseudoequatorial positions. researchgate.net For the target molecule, the interplay between steric hindrance from the bulky naphthalene group and potential intramolecular interactions between the fluorine and amine groups would dictate the preferred conformation.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which aids in the interpretation of experimental results.

NMR Chemical Shifts: Quantum mechanical calculations, particularly DFT, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with reasonable accuracy. nih.gov The calculated shifts are compared with experimental spectra to confirm the structure of the synthesized compound. nsf.gov For fluorinated molecules, specific DFT functionals and basis sets, such as ωB97XD/aug-cc-pvdz, have been evaluated for their accuracy in predicting ¹⁹F chemical shifts. rsc.orgnih.gov

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. researchgate.net These calculations help in assigning the absorption bands in an experimental spectrum to specific molecular vibrations, such as C-F stretching, N-H bending, or aromatic ring modes. nih.gov For fluorinated pyridines, a similar class of compounds, DFT calculations have shown excellent agreement with experimental vibrational spectra. researchgate.net

Table 2: Predicted Spectroscopic Data

This table shows representative predicted values for key spectroscopic features based on computational models.

| Parameter | Predicted Value |

| ¹H NMR (CH-N) | ~4.5-5.0 ppm |

| ¹³C NMR (CH-N) | ~55-60 ppm |

| ¹⁹F NMR | Dependent on environment, highly variable |

| IR Freq. (N-H stretch) | ~3300-3400 cm⁻¹ |

| IR Freq. (C-F stretch) | ~1150-1250 cm⁻¹ |

| IR Freq. (Naphth. C=C) | ~1500-1600 cm⁻¹ |

Reaction Mechanism Elucidation via Computational Modeling for Synthesis and Transformations

Computational modeling is instrumental in studying the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway for the synthesis or transformation of this compound.

This approach, often using DFT, allows for the determination of activation energies, which helps in predicting reaction rates and understanding the feasibility of a proposed synthetic route. nih.gov For instance, modeling the reduction of a corresponding ketone or the nucleophilic substitution to introduce the fluorine atom would reveal the lowest-energy pathway and potential intermediates, providing insights that can be used to optimize reaction conditions.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, single-molecule systems, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, often in the presence of a solvent. mdpi.com An MD simulation for this compound would model the interactions of the molecule with itself and with solvent molecules (e.g., water or an organic solvent).

These simulations provide insights into conformational flexibility, solvation effects, and intermolecular interactions. For example, MD simulations on naphthalene derivatives have been used to understand their binding affinity with biological targets and to observe the mobility of interacting molecules on the naphthalene surface. nih.govnih.gov Such simulations would reveal how the molecule behaves in a realistic chemical environment, complementing the gas-phase or implicit solvent models used in quantum calculations.

Chemical Transformations and Derivatization of 2 Fluoro 1 Naphthalen 1 Yl Ethan 1 Amine

Transformations Involving the Amine Functional Group

The primary amine group in 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine is a key site for a multitude of chemical modifications, including acylation, sulfonylation, alkylation, and condensation reactions. These transformations allow for the introduction of a wide array of substituents, significantly altering the molecule's physical and chemical properties.

Amidation and Sulfonylation Reactions

The nucleophilic nature of the primary amine facilitates its reaction with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Amidation: The reaction of this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, yields the corresponding N-acylated products. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. The resulting amides are generally stable compounds.

Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the primary amine with sulfonyl chlorides in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). cbijournal.com This reaction, often referred to as the Hinsberg test for amines, is a reliable method for the formation of sulfonamides. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, leading to the displacement of the chloride ion.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Carboxylic Acid/Derivative | N-[2-Fluoro-1-(naphthalen-1-yl)ethyl]amide | Amidation |

| This compound | Sulfonyl Chloride | N-[2-Fluoro-1-(naphthalen-1-yl)ethyl]sulfonamide | Sulfonylation |

Alkylation and Arylation Strategies

The nitrogen atom of the primary amine can also undergo alkylation and arylation to furnish secondary and tertiary amines.

Alkylation: N-alkylation can be achieved by reacting this compound with alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for quaternary ammonium (B1175870) salt formation. youtube.com To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone is a more controlled approach.

Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed reaction involves the coupling of the primary amine with an aryl halide or triflate in the presence of a suitable phosphine (B1218219) ligand and a base. researchgate.netacs.orgnih.gov This method offers a broad substrate scope and good functional group tolerance. libretexts.org

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Alkyl Halide | N-Alkyl-2-fluoro-1-(naphthalen-1-yl)ethan-1-amine | Alkylation |

| This compound | Aryl Halide/Triflate | N-Aryl-2-fluoro-1-(naphthalen-1-yl)ethan-1-amine | Arylation |

Formation of Schiff Bases and Related Imine Derivatives

The primary amine of this compound readily condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. mvpsvktcollege.ac.indntb.gov.ua The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing water from the reaction mixture. Aromatic aldehydes and ketones are often used as substrates due to the increased stability of the resulting conjugated imine.

Reactivity of the Fluoroethyl Moiety

The fluoroethyl group of this compound also presents opportunities for chemical modification, primarily centered around the carbon-fluorine bond.

Nucleophilic Substitution of the Fluorine Atom

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine atom a poor leaving group in nucleophilic substitution reactions. Consequently, the displacement of the fluorine atom in this compound requires harsh reaction conditions or specific activation. Nucleophilic substitution can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the substrate and reaction conditions. bdu.ac.in In the case of a primary fluoroalkane, an S(_N)2 mechanism would be expected, involving a backside attack by a nucleophile. However, due to the high bond dissociation energy of the C-F bond, such reactions are generally challenging.

Rearrangement Reactions

While specific rearrangement reactions for this compound are not extensively documented, analogous transformations in similar β-fluoroamine systems suggest potential pathways. For instance, rearrangements involving the migration of a group to an adjacent electron-deficient center are fundamental in organic chemistry. mvpsvktcollege.ac.inwiley-vch.dethermofisher.comlibretexts.org In a related context, the synthesis of β-fluoroamines can sometimes involve rearrangement steps. For example, the treatment of N,N-dialkyl-β-amino alcohols with diethylaminosulfur trifluoride (DAST) can lead to the formation of β-fluoroamines through a rearrangement process. While this is a synthetic route to, rather than a reaction of, a β-fluoroamine, it highlights the potential for rearrangements in such systems under specific activating conditions.

Functionalization of the Naphthalene (B1677914) Ring System.organic-chemistry.org

The naphthalene ring of this compound is a versatile platform for further chemical modifications. The presence of the fluoroaminoethyl group at the 1-position influences the regioselectivity of subsequent reactions, allowing for the introduction of a wide range of functional groups to tailor the molecule's properties.

Electrophilic Aromatic Substitution Reactions.organic-chemistry.org

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems like naphthalene. In naphthalene, the α-positions (1, 4, 5, and 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, and 7). This preference is attributed to the formation of a more stable carbocation intermediate (a Wheland intermediate) during the reaction, where the aromaticity of one of the rings is preserved in more resonance structures. onlineorganicchemistrytutor.comstackexchange.comlibretexts.org

The substituent already present on the naphthalene ring plays a crucial role in directing the incoming electrophile. The 2-fluoro-1-aminoethyl group at the 1-position of the target molecule is an activating group due to the nitrogen's lone pair, which can donate electron density to the ring system. Such activating groups are typically ortho- and para-directing. libretexts.org In the context of a 1-substituted naphthalene, this would correspond to the 2- and 4-positions for ortho and para substitution, respectively, on the same ring. However, steric hindrance from the substituent at the 1-position can influence the ratio of the products.

Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions of the reaction, such as temperature and the nature of the electrophile, can also affect the regiochemical outcome. For instance, in the sulfonation of naphthalene, the kinetically controlled product is formed at a lower temperature, while the thermodynamically more stable product is favored at higher temperatures. wordpress.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) | Minor Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1-(1-fluoro-2-aminoethyl)naphthalene | 2-Nitro-1-(1-fluoro-2-aminoethyl)naphthalene |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(1-fluoro-2-aminoethyl)naphthalene | 2-Bromo-1-(1-fluoro-2-aminoethyl)naphthalene |

| Sulfonation | SO₃, H₂SO₄ | 1-(1-Fluoro-2-aminoethyl)naphthalene-4-sulfonic acid | 1-(1-Fluoro-2-aminoethyl)naphthalene-2-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-(1-fluoro-2-aminoethyl)naphthalene | - |

Note: The regioselectivity is predicted based on the directing effects of the activating 1-substituent and general principles of electrophilic aromatic substitution on naphthalene. Steric hindrance may favor substitution at the 4-position over the 2-position.

Metal-Catalyzed Cross-Coupling Reactions.organic-chemistry.orgnih.gov

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium or copper. For the functionalization of this compound, a halogen atom would first need to be introduced onto the naphthalene ring via electrophilic halogenation as described previously. The resulting halo-substituted derivative can then participate in a variety of cross-coupling reactions.

For example, a bromo-substituted derivative of this compound could undergo Suzuki coupling with a boronic acid, Heck coupling with an alkene, or Buchwald-Hartwig amination with an amine. These reactions would allow for the introduction of aryl, vinyl, and amino functionalities, respectively, onto the naphthalene core. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. Recent advancements have also explored the direct C-H functionalization of naphthalene derivatives, which circumvents the need for pre-functionalization with a halogen. mdpi.com

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions for Halogenated this compound Derivatives

| Reaction Name | Reactants | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃, base | Alkenylnaphthalene derivative |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand, base | N-Arylated amine derivative |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI, base | Alkynylnaphthalene derivative |

Synthesis of Analogues and Homologues of this compound.

The synthesis of analogues and homologues of this compound can be achieved through various synthetic strategies. One common approach involves the modification of the starting materials. For instance, substituting naphthalene with other aromatic or heteroaromatic rings in the initial steps of the synthesis would lead to a diverse range of aryl analogues.

Homologues can be synthesized by extending the carbon chain of the ethylamine (B1201723) substituent. This could be accomplished by using a longer-chain aldehyde or ketone in the initial condensation step of a synthetic route that proceeds through a Strecker-type synthesis or a similar pathway.

Another strategy for generating analogues is through the derivatization of the primary amine. For example, N-alkylation or N-acylation can be readily performed to introduce a variety of substituents on the nitrogen atom. The fluorine atom can also be replaced with other halogens or functional groups, although this would likely require a completely different synthetic approach, possibly involving the ring-opening of an appropriately substituted aziridine. organic-chemistry.org The synthesis of various fluoro analogues of biologically active molecules is an active area of research. mdpi.com

Regioselective and Stereoselective Derivatization Strategies.

Regioselective derivatization of the naphthalene ring of this compound is primarily governed by the directing effects of the existing substituent in electrophilic aromatic substitution reactions, as discussed in section 5.3.1. To achieve substitution at positions not favored by the directing group, alternative strategies such as directed ortho-metalation (DoM) could be employed. In a DoM strategy, the amine or a derivative thereof would direct a strong base to deprotonate the ortho position (the 2- or 8-position), creating a nucleophilic center that can then react with an electrophile.

Stereoselectivity is a key consideration in the synthesis and derivatization of this compound, as the carbon atom bearing the amine and naphthalene groups is a stereocenter. The synthesis of enantiomerically pure forms of this compound would require either the use of a chiral starting material, a chiral catalyst, or the resolution of a racemic mixture. The development of asymmetric methods for the synthesis of α-fluoroalkyl-α-amino acids is a topic of significant interest in medicinal chemistry. mdpi.com Once the stereochemistry at this center is established, subsequent reactions on the naphthalene ring would not typically affect it. However, if new stereocenters are created during the derivatization process, diastereoselective control would be an important consideration.

Exploration of Biological Interactions and Mechanisms in Vitro and Pre Clinical Models

Investigation of Molecular Targets and Binding Affinities

There is no available research in peer-reviewed literature that identifies the specific molecular targets of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine. Consequently, data from enzyme inhibition assays or receptor binding studies, including binding affinities such as Ki or IC50 values, are not available for this compound. Studies on other naphthalene-based compounds have investigated targets like serotonin receptors and various enzymes, but these findings cannot be attributed to this compound without direct experimental evidence. nih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives

No published structure-activity relationship (SAR) studies have been conducted on derivatives of this compound. Such studies would involve synthesizing a series of related molecules with systematic modifications to the naphthalene (B1677914) ring, the ethylamine (B1201723) side chain, or the fluorine substituent and evaluating how these changes impact a specific biological activity. For instance, research on derivatives of the antimycotic terbinafine, which also contains a naphthalene ring, has shown that the position and nature of substituents strongly influence its antifungal potency. nih.gov However, no analogous research has been published for the specific compound .

Cellular Uptake and Distribution Studies (in vitro cell lines)

There are no studies available in the scientific literature that describe the cellular uptake or distribution of this compound in in vitro cell lines. Research in this area would typically involve exposing cultured cells to the compound and measuring its concentration within the cells and various organelles over time, but this work has not been reported.

Use as a Chemical Probe for Biological Pathway Elucidation

The compound this compound has not been reported for use as a chemical probe for the elucidation of biological pathways. Its parent compound, 1-(naphthalen-1-yl)ethanamine, is primarily utilized as a chiral resolving agent or a building block in chemical synthesis rather than as a tool for biological investigation. nih.govhsppharma.comsigmaaldrich.com

Analytical Methodologies for Detection and Quantification of 2 Fluoro 1 Naphthalen 1 Yl Ethan 1 Amine

Chromatographic Method Development (HPLC, GC) with Various Detection Modalities

Chromatographic methods are paramount for the separation and analysis of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine from complex matrices or from its isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of aminonaphthalene derivatives. For this compound, both normal-phase and reversed-phase HPLC can be employed. Given the compound's chiral center at the ethylamine (B1201723) bridge, chiral HPLC is essential for enantiomeric separation.

Chiral HPLC: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose (B213188), are highly effective for separating enantiomers of primary amines like 1-(1-Naphthyl)ethylamine. researchgate.netchromatographyonline.com Similarly, cyclofructan-based and macrocyclic glycopeptide antibiotic (e.g., vancomycin-based) CSPs are suitable for this class of compounds. chromatographyonline.comsigmaaldrich.com The choice of mobile phase is critical for achieving optimal separation. A combination of a non-polar solvent like hexane (B92381) with an alcohol modifier (e.g., ethanol (B145695) or isopropanol) is common in normal-phase chromatography. researchgate.net The addition of acidic or basic additives, such as trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA), can significantly improve peak shape and resolution by minimizing interactions with residual silanols on the stationary phase. chromatographyonline.com

Reversed-Phase HPLC (RP-HPLC): For achiral analysis or for the determination of purity, RP-HPLC is a robust method. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffering agent. oup.comoup.com

Detection Modalities: The most common detector for HPLC analysis of this compound is the UV detector, leveraging the strong chromophore of the naphthalene (B1677914) ring system. sigmaaldrich.com Detection is typically set at a wavelength around 230 nm. sigmaaldrich.comoup.com Photodiode Array (PDA) detectors can also be used to obtain full UV spectra for peak identification. researchgate.net For higher sensitivity, fluorescence detection can be employed, as naphthalene derivatives are often fluorescent. nih.gov Electrochemical detection has also been shown to be highly sensitive for determining trace amounts of naphthylamines. researchgate.net

| Parameter | Chiral HPLC (Normal Phase) | Reversed-Phase HPLC |

| Stationary Phase | Chiral Stationary Phase (e.g., Astec® CHIROBIOTIC® V2, Chiralpak®) sigmaaldrich.comresearchgate.net | C18 or C8 |

| Mobile Phase | Hexane/Ethanol or Methanol/Ammonium (B1175870) Acetate (B1210297) sigmaaldrich.comresearchgate.net | Acetonitrile/Water or Methanol/Water oup.com |

| Detector | UV (230 nm) or PDA sigmaaldrich.comoup.com | UV (230 nm), PDA, or Fluorescence sigmaaldrich.comoup.comnih.gov |

| Application | Enantiomeric separation and purity | Purity analysis, quantification |

Gas Chromatography (GC):

GC is another powerful technique, particularly when coupled with mass spectrometry. For the analysis of a chiral amine like this compound, derivatization is often necessary to improve volatility and chromatographic performance.

Chiral GC: Chiral capillary columns with stationary phases based on derivatized cyclodextrins are widely used for the separation of enantiomers. gcms.cz These columns can separate optical isomers without prior derivatization in some cases, but derivatization can improve resolution. gcms.cz

Derivatization: The primary amine group can be derivatized with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form a more volatile and less polar amide, which is more suitable for GC analysis.

Detection Modalities: A Flame Ionization Detector (FID) provides a robust and linear response. However, coupling GC with a Mass Spectrometer (GC-MS) offers the significant advantage of providing structural information, aiding in unequivocal peak identification. nih.govnih.gov Time-of-flight mass spectrometry (GC-TOFMS) can be particularly useful for analyzing complex samples due to its fast data acquisition rates. gcms.cz

Spectroscopic Analytical Techniques (UV-Vis, Fluorescence, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound.

UV-Vis Spectroscopy: The naphthalene moiety in the molecule is a strong chromophore. Naphthalene and its derivatives exhibit powerful absorption in the ultraviolet region, typically showing fine structure associated with π-π* transitions of the conjugated aromatic system. researchgate.net The UV spectrum can be used for quantification and is the principle behind UV detection in HPLC.

Fluorescence Spectroscopy: Many naphthalene compounds are naturally fluorescent, a property that can be exploited for highly sensitive detection. researchgate.net When coupled with HPLC, fluorescence detection can achieve very low limits of detection, making it suitable for trace analysis. nih.gov The excitation and emission wavelengths would need to be optimized for this compound specifically.

Mass Spectrometry (MS): Mass spectrometry is a key technique for determining the molecular weight and structure of the compound. When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides a powerful analytical tool.

Electron Ionization (EI): Used in GC-MS, EI would likely lead to the fragmentation of the molecule. Key fragments for naphthylamines typically include the molecular ion (M+) and fragments resulting from the loss of the amine group or cleavage of the ethyl side chain. nih.govnih.gov

Electrospray Ionization (ESI): Commonly used in LC-MS, ESI is a softer ionization technique. For this compound, analysis in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]+.

Development of Robust Quantification Protocols

A robust quantification protocol is essential for obtaining accurate and reproducible results. Such a protocol involves method validation according to established guidelines, such as those from the International Conference on Harmonization (ICH).

Method Validation: A validated analytical method ensures reliability. Key validation parameters include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specified range. For related aminonaphthalene compounds, excellent linearity with correlation coefficients (r²) > 0.999 has been demonstrated. oup.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified. These are typically established based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ). oup.comoup.com For similar compounds, LOD values in the nanomolar range have been achieved. researchgate.net

Accuracy: Assessing the closeness of the measured value to the true value, often determined by recovery studies in a spiked matrix. Mean recoveries for related impurities are typically expected to be in the range of 90-110%. oup.comresearchgate.net

Precision: Evaluating the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method, usually expressed as the relative standard deviation (RSD).

Specificity: Ensuring that the analytical signal is solely from the analyte of interest and not from any interfering components.

Use of Internal Standards: For techniques like GC-MS, the use of an isotopically labeled internal standard is highly recommended to improve the accuracy and precision of quantification. nih.gov This helps to correct for variations in sample preparation and instrument response.

A validated RP-HPLC method with UV detection is a common approach for developing a robust quantification protocol for aromatic compounds like this compound. oup.comoup.com

| Validation Parameter | Typical Acceptance Criteria for Related Compounds | Source |

| Linearity (r²) | > 0.999 | oup.comresearchgate.net |

| Accuracy (% Recovery) | 90 - 110% | oup.comresearchgate.net |

| Precision (RSD) | < 2% | nih.gov |

| LOD (Signal/Noise) | 3:1 | oup.comoup.com |

| LOQ (Signal/Noise) | 10:1 | oup.comoup.com |

Future Research Directions and Unexplored Avenues

Advancements in Asymmetric Synthetic Strategies for Stereocontrol

The development of efficient and highly stereoselective synthetic routes to enantiomerically pure 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine is a critical first step. Current research into the synthesis of chiral fluorinated amines provides a strong foundation for this endeavor. nih.gov Future work should focus on several promising strategies:

Transition Metal-Catalyzed Asymmetric Hydrogenation: This is a powerful and atom-economical method for producing chiral amines. acs.org Research could explore the asymmetric hydrogenation of a suitable precursor, such as a fluorinated N-aryl imine derived from 1-naphthaldehyde. The development of novel chiral ligands, including phosphorus ligands or N-heterocyclic carbenes, will be crucial for achieving high enantioselectivity. acs.org

Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical methods. hims-biocat.eu Engineered enzymes, such as transaminases or amine dehydrogenases, could be developed to catalyze the synthesis of the target amine with high stereopurity. nih.gov Biocatalysis often proceeds under mild conditions, reducing waste and improving the sustainability of the synthesis. nih.gov

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries, such as N-tert-butylsulfinyl imines, has proven effective in the stereoselective synthesis of other fluorinated chiral amines. nih.gov This approach involves the stereoselective addition of a nucleophile to a fluorinated imine bearing a removable chiral auxiliary.

Fluorination of Non-fluorinated Precursors: Another avenue involves the late-stage fluorination of a chiral non-fluorinated precursor. This could involve the use of modern fluorinating reagents on a suitable substrate where the stereocenter is already established.

A comparative summary of potential synthetic approaches is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Hydrogenation | High atom economy, efficiency | Development of novel chiral ligands |

| Biocatalysis | High stereoselectivity, green chemistry | Enzyme engineering and screening |

| Chiral Auxiliaries | Established methodology, good control | Optimization of reaction conditions |

| Late-stage Fluorination | Access from common precursors | Development of selective fluorinating agents |

Novel Applications as a Chiral Building Block or Precursor in Complex Molecule Synthesis

The non-fluorinated analogue, 1-(1-naphthyl)ethylamine, is a well-established chiral building block and resolving agent in organic synthesis. chemicalbook.comsigmaaldrich.comscbt.com It is anticipated that this compound could serve a similar role, with the added benefit of the fluorine atom potentially imparting unique properties to the resulting complex molecules.

Future research should investigate its utility in:

Asymmetric Synthesis: As a chiral ligand or organocatalyst, the fluorinated amine could be used to induce stereoselectivity in a variety of chemical transformations.

Synthesis of Biologically Active Molecules: The compound could serve as a key intermediate in the synthesis of novel pharmaceuticals. The naphthalene (B1677914) ring is a common motif in biologically active compounds, and the introduction of a fluorinated chiral amine could lead to new therapeutic agents with improved pharmacological profiles. nih.gov

Materials Science: Chiral amines are used in the development of chiral polymers and materials with specific optical or electronic properties. The unique electronic nature of the C-F bond could be exploited in this context.

Deeper Computational Insights into Reactivity and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the mechanisms and stereochemical outcomes of reactions. elsevierpure.com For the synthesis of this compound, computational studies could be employed to:

Predict Reaction Pathways: Model the transition states of various synthetic routes to predict the most favorable reaction conditions and catalysts.

Understand the Origin of Stereoselectivity: Elucidate the non-covalent interactions, such as hydrogen bonding and steric hindrance, that govern the stereochemical outcome of asymmetric reactions. rsc.orgresearchgate.net This understanding can guide the rational design of more effective catalysts and chiral auxiliaries.

Analyze Conformational Preferences: Determine the preferred conformations of the molecule and its reaction intermediates, which can significantly influence reactivity and selectivity.

Expansion of Biological Target Profiling and Mechanistic Understanding in Pre-Clinical Contexts

Fluorinated organic molecules often exhibit enhanced biological activity due to the unique properties of fluorine. nih.gov The naphthalene moiety is also present in numerous compounds with diverse biological activities, including anticancer and antimicrobial agents. nih.gov Therefore, it is highly probable that this compound and its derivatives will possess interesting biological properties.

Future pre-clinical research should focus on:

Screening for Biological Activity: Evaluating the compound against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications. Areas of particular interest could include oncology, neuroscience, and infectious diseases.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand how modifications to the structure affect biological activity. This could involve altering the substitution pattern on the naphthalene ring or modifying the amine group.

Mechanism of Action Studies: Once a promising biological activity is identified, further studies will be needed to elucidate the underlying mechanism of action at the molecular level.

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The principles of green chemistry should be integrated into the development of a synthetic route for this compound. nih.gov This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. rsc.org

Key areas for development include:

Catalytic Methods: As mentioned earlier, both transition metal catalysis and biocatalysis offer more sustainable alternatives to stoichiometric reagents. acs.orghims-biocat.eu

Use of Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable resources.

Solvent Selection: Opting for greener solvents or, ideally, solvent-free reaction conditions to reduce environmental impact.

Process Optimization: Designing a synthesis that is efficient, scalable, and minimizes purification steps.

The exploration of these research avenues will be crucial in unlocking the full potential of this compound as a valuable compound in both academic and industrial settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-1-(naphthalen-1-yl)ethan-1-amine, and how can reaction conditions be optimized?

- Methodology : This compound can be synthesized via reductive amination of 1-naphthaldehyde derivatives with fluorinated amines. For example, sodium cyanoborohydride or hydrogen gas with palladium catalysts may be used under controlled pH (6–7) and temperature (25–50°C). Optimization requires monitoring reaction progress via TLC or HPLC and adjusting parameters like solvent polarity (e.g., methanol vs. THF) to improve yield .

- Key Steps : Fluorination via electrophilic substitution or late-stage introduction using fluorinating agents (e.g., DAST). Purification may involve column chromatography with silica gel or recrystallization in ethanol/water mixtures .

Q. How can the structural integrity of this compound be confirmed spectroscopically?

- NMR Analysis : Compare H and C NMR shifts to analogous naphthylamine derivatives. The fluorine atom induces deshielding in adjacent protons (e.g., CHNH group at δ ~3.5–4.5 ppm). F NMR should show a singlet near -120 to -150 ppm, depending on electronic environment .

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 215.2 (CHFN). Fragmentation patterns (e.g., loss of NH or F groups) confirm substituent positions .

Q. What safety protocols are critical when handling fluorinated naphthylamine derivatives?

- PPE Requirements : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods for synthesis and purification to avoid inhalation of volatile intermediates .

- Waste Management : Separate halogenated waste and neutralize acidic byproducts (e.g., HCl from hydrochloride salts) before disposal via certified hazardous waste facilities .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Electronic Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the naphthalene ring, altering regioselectivity in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). DFT calculations can map electron density changes at the amine and fluorinated sites .

- Reactivity Trade-offs : Enhanced stability against oxidation but reduced nucleophilicity at the amine group, requiring stronger bases (e.g., NaOtBu) for deprotonation in catalytic cycles .

Q. How can conflicting F NMR data in different solvents be resolved for fluorinated amines?

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may cause hydrogen bonding with the amine, shifting F signals upfield. Compare spectra in CDCl vs. D-DMSO to identify solvent-dependent conformational changes. Use variable-temperature NMR to assess dynamic effects .

- Validation : Cross-reference with computational models (e.g., Gaussian simulations) to correlate observed shifts with predicted electronic environments .

Q. What strategies mitigate challenges in studying the compound’s receptor-binding affinity?

- Isotope Labeling : Incorporate F or N isotopes for tracking binding kinetics via PET or autoradiography. Competitive binding assays with fluorescent probes (e.g., FITC-labeled analogs) can quantify affinity shifts caused by fluorine’s steric effects .

- Structural Modifications : Synthesize analogs with varying fluorine positions (e.g., 2- vs. 4-fluoro) to map structure-activity relationships (SAR) for biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.